![molecular formula C21H14N2O3S B2629148 2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid CAS No. 325807-33-8](/img/structure/B2629148.png)
2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid
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Overview
Description
The compound “2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid” is a derivative of thiazole, which is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in many studies . For instance, a study published in 2011 detailed the synthesis of a thiazole derivative with a yield of 86% . Another study described the synthesis of a new series of aromatic 2,4-disubstituted 1,3-thiazole analogues .Molecular Structure Analysis
Thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity provides many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit various biological activities. For example, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties . Some of the synthesized compounds showed potent antioxidant activity .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary widely. For instance, a thiazole derivative synthesized in a 2011 study had a melting point of over 350°C .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic Acid” is not available, it’s important to note that thiazole derivatives can have varying safety profiles. For instance, some thiazole derivatives have been found to exhibit very weak cytotoxic effects toward normal cells .
Future Directions
Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
2-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-19(16-7-3-4-8-17(16)20(25)26)23-21-22-18(12-27-21)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRIRVWOQHFTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676515 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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